1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-
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Overview
Description
1,4-Dioxaspiro[45]decane-7-ethanol, (7S)- is a chemical compound with the molecular formula C10H18O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The spiro structure provides unique steric and electronic properties that can affect the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound without the ethanol group.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains a nitrogen atom in the spiro structure.
7-Methyl-1,6-dioxaspiro[4.5]decane: A methyl-substituted derivative.
Uniqueness
1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)- is unique due to the presence of the ethanol group, which provides additional functionalization possibilities. This makes it more versatile for various chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
681280-63-7 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]ethanol |
InChI |
InChI=1S/C10H18O3/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9,11H,1-8H2/t9-/m0/s1 |
InChI Key |
QQPLBWPJIGOXEA-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](CC2(C1)OCCO2)CCO |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)CCO |
Origin of Product |
United States |
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